molecular formula C10H20O2 B068259 (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol CAS No. 189170-44-3

(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol

Cat. No. B068259
CAS RN: 189170-44-3
M. Wt: 172.26 g/mol
InChI Key: YDZIIXDHWDAYQK-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol, also known as Isoprenaline, is a synthetic catecholamine that acts as a β-adrenergic receptor agonist. It is commonly used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system.

Mechanism of Action

(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol acts as a β-adrenergic receptor agonist, specifically targeting β1 and β2 receptors. Binding of this compound to these receptors results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels and contractile proteins in the heart and smooth muscle cells. The net effect of this signaling cascade is an increase in heart rate, contractility, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its actions on the cardiovascular system. This compound increases heart rate, contractility, and relaxation of smooth muscle cells, resulting in an increase in cardiac output and blood pressure. This compound also causes vasodilation in certain vascular beds, such as the skeletal muscle and liver, which can lead to a redistribution of blood flow.

Advantages and Limitations for Lab Experiments

(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is a useful research tool due to its specificity for β-adrenergic receptors and its well-characterized mechanism of action. It is also readily available and relatively inexpensive. However, this compound has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of this compound in the bloodstream. Additionally, this compound can have off-target effects on other receptors, such as α-adrenergic receptors, which can complicate interpretation of results.

Future Directions

There are several future directions for research on (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol. One area of interest is the role of this compound in the pathophysiology of cardiovascular diseases, such as heart failure and hypertension. This compound has been shown to be elevated in these conditions, and further research is needed to elucidate the mechanisms underlying this elevation and its potential contribution to disease progression. Another area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of β-adrenergic receptors, which could have therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of this compound in combination with other drugs, such as β-blockers, could provide insights into the complex interactions between the sympathetic and parasympathetic nervous systems in the regulation of cardiovascular function.

Synthesis Methods

The synthesis of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethyl-1,2-epoxybutane. This intermediate is then reacted with isopropylamine to form the final product, this compound.

Scientific Research Applications

(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is widely used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system. It is commonly used in animal studies to investigate the role of β-adrenergic receptors in cardiac function and the regulation of blood pressure. This compound is also used in human studies to investigate the effects of sympathetic nervous system activation on cardiovascular function and to evaluate the efficacy of β-blockers in the treatment of cardiovascular diseases.

properties

CAS RN

189170-44-3

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol

InChI

InChI=1S/C10H20O2/c1-7(2)10(12)6-9(4,11)5-8(10)3/h7-8,11-12H,5-6H2,1-4H3/t8-,9-,10+/m1/s1

InChI Key

YDZIIXDHWDAYQK-BBBLOLIVSA-N

Isomeric SMILES

C[C@@H]1C[C@@](C[C@@]1(C(C)C)O)(C)O

SMILES

CC1CC(CC1(C(C)C)O)(C)O

Canonical SMILES

CC1CC(CC1(C(C)C)O)(C)O

synonyms

1,3-Cyclopentanediol,1,4-dimethyl-3-(1-methylethyl)-,(1alpha,3alpha,4bta)-(9CI)

Origin of Product

United States

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